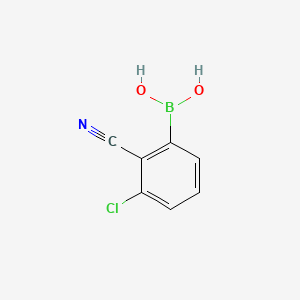

3-Chloro-2-cyanophenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3-chloro-2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNOKJQOOUGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681545 | |

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-67-8 | |

| Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Cyanophenylboronic Acid

Direct Boronylation Strategies

Direct borylation methods aim to install the boronic acid group in a single, efficient step, often leveraging the power of transition metal catalysis to activate an existing carbon-halogen or carbon-hydrogen bond.

Transition-metal-catalyzed borylation has emerged as a powerful tool for the formation of carbon-boron bonds. nih.gov These reactions typically employ palladium, nickel, or copper catalysts to couple an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org In the context of synthesizing 3-Chloro-2-cyanophenylboronic acid, a plausible precursor would be 2,6-dichlorobenzonitrile (B3417380) or 2-bromo-6-chlorobenzonitrile.

The catalytic cycle generally involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. The choice of ligand is crucial and can be tailored to promote the reaction for challenging or sterically hindered substrates. rsc.org While this method offers high functional group tolerance, the cyano group's own reactivity and electronic properties can influence the reaction's efficiency and regioselectivity. The resulting pinacol (B44631) ester can then be hydrolyzed to the desired boronic acid.

Table 1: Typical Components in Transition-Metal Catalyzed Boronylation

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Starting Material | 2-Bromo-6-chlorobenzonitrile |

| Boron Reagent | Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Facilitates C-B bond formation | Pd(OAc)₂, [Rh(Cl)(cod)]₂ |

| Ligand | Stabilizes & activates catalyst | Phosphines (e.g., PPh₃), Carbenes |

| Base | Activates Boron Reagent | KOAc, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | Dioxane, Toluene (B28343), DMF |

A more traditional route to arylboronic acids involves halogen-lithium exchange. numberanalytics.comwikipedia.org This classic organometallic approach is a two-step process. First, an aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the halogen atom with lithium. wikipedia.org The resulting aryllithium species is a potent nucleophile, which is then "trapped" by an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. mdpi.comchemicalbook.com A final hydrolysis step then yields the boronic acid.

This method contrasts with direct borylation in its operational requirements and functional group compatibility. While conceptually straightforward, it is highly sensitive to the presence of other reactive groups on the aromatic ring.

The synthesis of nitrile-containing boronic acids via organolithium or Grignard reagents is particularly challenging. The nitrile group (cyano, -CN) is intrinsically electrophilic and susceptible to nucleophilic attack by the highly reactive organometallic intermediates. nih.govdntb.gov.ua This competing reaction can lead to the formation of ketones (after hydrolysis) or other side products, significantly reducing the yield of the desired boronic acid. The inherent stability and inertness of the nitrile group can be overcome by the potent reactivity of organolithium reagents, making this a significant synthetic hurdle. nih.gov

To circumvent the undesired reactivity of the nitrile group, halogen-lithium exchange reactions for these substrates must be performed under carefully optimized, cryogenic conditions. mdpi.comnih.gov Conducting the reaction at very low temperatures, typically -78 °C or even -100 °C, is critical. chemicalbook.comharvard.edu At these temperatures, the rate of halogen-lithium exchange is significantly faster than the rate of nucleophilic attack on the nitrile group. wikipedia.orgharvard.edu This kinetic control allows for the selective formation of the desired aryllithium intermediate, which can then be trapped with the borate ester before the temperature is raised. This low-temperature approach is often the key to successfully synthesizing boronic acids on substrates bearing sensitive functional groups like nitriles.

Table 2: Comparison of Synthetic Strategies

| Feature | Transition-Metal Catalyzed Boronylation | Halogen-Lithium Exchange |

|---|---|---|

| Key Reagents | Pd/Ni/Cu catalyst, B₂pin₂, Base | n-BuLi or t-BuLi, Trialkyl borate |

| Temperature | Often elevated (e.g., 80-120 °C) | Cryogenic (-78 °C to -100 °C) |

| Functional Group Tolerance | Generally higher | Lower; sensitive to electrophilic groups |

| Primary Challenge | Catalyst/ligand selection, cost | Competing side reactions with nitrile group |

| Number of Steps | Often one-pot to boronate ester | Two distinct steps (lithiation, borylation) |

Comparison with Halogen-Lithium Exchange and Subsequent Trapping with Borate Esters

Synthetic Routes from Halogenated Precursors

An alternative to direct borylation involves starting with more readily available halogenated precursors and building the functionality step-wise.

A related organometallic approach involves the use of magnesium to form a Grignard reagent. For instance, a synthesis could start with a dichlorobenzonitrile derivative. One of the chlorine atoms would react with magnesium metal to form a chlorocyanophenylmagnesium chloride (a Grignard reagent). This intermediate is then reacted with a trialkyl borate, followed by acidic workup, to furnish the boronic acid.

A known synthesis for the related compound, 3-chlorophenylboronic acid, starts from m-dichlorobenzene. chemicalbook.com In this procedure, the Grignard reagent (3-chlorophenylmagnesium chloride) is formed and then cooled to a low temperature (e.g., -65 °C) before being added to a solution of trimethyl borate. benchchem.com This low-temperature addition is crucial to control the reactivity and prevent over-addition to the borate ester. While Grignard reagents are generally less reactive than their organolithium counterparts, the presence of the nitrile group would still necessitate carefully controlled, low-temperature conditions to minimize side reactions.

Regioselective Synthesis Strategies

A primary and highly effective method for the regioselective synthesis of this compound is through a halogen-metal exchange reaction followed by borylation. This strategy relies on a starting material with halogens at specific positions that exhibit different reactivities.

A plausible and efficient precursor for this synthesis is 3-chloro-2-bromobenzonitrile . The key steps are as follows:

Halogen-Metal Exchange: The precursor, 3-chloro-2-bromobenzonitrile, is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond ensures that the lithium-halogen exchange occurs selectively at the bromine-substituted position (C2). This forms a highly reactive aryllithium intermediate, 3-chloro-2-lithiated benzonitrile , while leaving the chloro group at C3 intact.

Borylation: The newly formed aryllithium intermediate is then quenched by adding an electrophilic boron source. A common and effective reagent for this step is a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). The borate ester reacts with the aryllithium species to form a boronate ester intermediate.

Hydrolysis: The reaction mixture is then warmed to room temperature and subjected to an acidic aqueous workup (e.g., with hydrochloric acid). This hydrolysis step converts the boronate ester into the final product, This compound .

This synthetic route offers excellent regiochemical control because the site of borylation is predetermined by the position of the more labile bromine atom. Another important strategy in aromatic chemistry for achieving regioselectivity is Directed ortho Metalation (DoM) . wikipedia.orgbaranlab.org In this type of reaction, a Directed Metalation Group (DMG) on the aromatic ring complexes with the organolithium reagent, directing the deprotonation and subsequent lithiation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The cyano group (-CN) is known to function as a moderate DMG. organic-chemistry.org While theoretically applicable, the presence of other substituents requires careful consideration of the combined directing effects to ensure the desired regioselectivity.

Derivatization and Esterification of this compound

Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines and can be challenging to purify due to their polarity. To enhance their stability, shelf-life, and ease of handling and purification, they are often converted into boronic esters. nih.gov This derivatization is a reversible process, and the boronic acid can be easily regenerated if needed.

Synthesis of Neopentyl Glycol Esters

One of the most common and stable types of boronic esters is the neopentyl glycol ester. The synthesis of 2-(3-chloro-2-cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane from this compound is a straightforward esterification reaction.

The process typically involves reacting the boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in a suitable solvent, often one that allows for the azeotropic removal of water, such as toluene or xylene. google.com A catalytic amount of an acid can be used to facilitate the reaction. The mixture is heated to reflux with a Dean-Stark apparatus to continuously remove the water formed during the esterification, driving the reaction to completion. Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting stable, crystalline ester can be purified by recrystallization or column chromatography.

Other Boronic Ester Derivatives

Besides neopentyl glycol esters, this compound can be converted into a variety of other boronic ester derivatives, which can be useful in different synthetic contexts. The choice of the diol can influence the reactivity of the ester in subsequent reactions like Suzuki-Miyaura cross-couplings.

Common examples include:

Pinacol Esters: Reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacolato boronate ester. This is another very common protecting group for boronic acids.

Propanediol Esters: Esterification with 1,3-propanediol (B51772) results in a six-membered cyclic ester. google.com

Diethanolamine (B148213) Esters: Reaction with diethanolamine forms a stable, tetracoordinate boronate complex, which can offer different solubility and reactivity profiles.

The general synthesis for these esters is similar to that for the neopentyl glycol ester, involving the condensation of the boronic acid with the corresponding diol, typically with the removal of water.

Cross Coupling Reactions Involving 3 Chloro 2 Cyanophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is particularly valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of many of its reagents. organic-chemistry.org

Mechanistic Considerations in Suzuki-Miyaura Coupling with Arylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. google.com The efficiency and outcome of the reaction are profoundly influenced by the choice of catalyst, ligands, and reaction conditions.

Next, the crucial transmetalation step occurs. The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex (Ar¹-Pd-Ar²). researchgate.net The base plays a critical role by forming a boronate species (Ar²-B(OR)₃⁻), which enhances the nucleophilicity of the organic group and facilitates its transfer to the palladium. researchgate.net

Finally, reductive elimination from the diorganopalladium(II) complex yields the final cross-coupled product (Ar¹-Ar²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. google.com This step is typically fast and irreversible, driving the reaction to completion.

The choice of palladium catalyst and its associated ligands is paramount to the success of the Suzuki-Miyaura coupling. While early iterations of the reaction often used triphenylphosphine (B44618) (PPh₃) as a ligand, significant advancements have been made through the development of more sophisticated ligand systems. organic-chemistry.org

Modern ligands are often designed to be both bulky and electron-rich. organic-chemistry.org Bulky ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), promote the reductive elimination step and can help stabilize the catalytically active monoligated palladium species. organic-chemistry.orgnih.gov Electron-rich ligands enhance the rate of the oxidative addition, which is particularly beneficial when using less reactive organic halides like aryl chlorides. organic-chemistry.org The development of N-heterocyclic carbenes (NHCs) as ligands has also provided highly active and versatile catalysts for a broad range of Suzuki-Miyaura coupling reactions. nih.gov

The catalyst's performance can be fine-tuned by modifying the ligand's steric and electronic properties, enabling the coupling of challenging substrates, including sterically hindered partners and various heteroaryl systems, often at low catalyst loadings and mild temperatures. organic-chemistry.orgnih.gov

Application of 3-Chloro-2-cyanophenylboronic Acid as a Coupling Partner

This compound is a valuable building block for synthesizing complex organic molecules due to its distinct substitution pattern. The presence of the chloro, cyano, and boronic acid groups on the same aromatic ring offers multiple points for further chemical modification, making it an attractive substrate in medicinal and materials chemistry.

The primary application of arylboronic acids in Suzuki-Miyaura coupling is the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.govgre.ac.uk this compound can be effectively coupled with a variety of aryl halides to produce functionalized biphenyls. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve high yields.

For instance, the coupling of this compound with various aryl bromides can be achieved using a palladium catalyst like Pd(OH)₂ or complexes derived from ligands such as SPhos, under basic conditions. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis This table is illustrative, based on typical conditions for similar substrates.

| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 88 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 90 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 85 |

Data compiled from analogous reactions reported in the literature. nih.govsemanticscholar.orgnih.gov

The Suzuki-Miyaura reaction is not limited to aryl-aryl bond formation and is widely used to couple arylboronic acids with heteroaryl halides, providing access to a diverse range of substituted heterocycles. researchgate.netnih.gov These structures are of immense interest in drug discovery. arkat-usa.org this compound can serve as the aryl donor in couplings with various heterocyclic halides, such as derivatives of pyridine (B92270), pyrimidine (B1678525), or benzimidazole. researchgate.net

The reaction's success with heteroaryl partners can sometimes be challenging due to the potential for the heteroatoms to coordinate with and deactivate the palladium catalyst. However, the use of specialized ligands and optimized conditions can overcome these issues, enabling efficient synthesis of complex heteroaromatic systems. nih.govarkat-usa.org

Table 2: Representative Suzuki-Miyaura Coupling for Heterocycle Synthesis This table is illustrative, based on typical conditions for similar substrates.

| Entry | Heteroaryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2,6-Dichloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 89 |

| 2 | 4,6-Dichloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 91 |

| 3 | 2-Iodo-1-cyclohexyl-1H-benzimidazole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 85 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) | K₃PO₄ | Acetonitrile/H₂O | 93 |

Data compiled from analogous reactions reported in the literature. researchgate.net

Synthesis of Substituted Heterocycles

Examples in 1,2,4-thiadiazole (B1232254) Synthesis

The Suzuki-Miyaura coupling reaction serves as a powerful tool for the synthesis of substituted 1,2,4-thiadiazoles. Research in this area has demonstrated the successful coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids. While direct experimental data for this compound is not explicitly detailed in the available literature, the reactivity of a closely related analog, m-cyanophenylboronic acid, provides significant insights into the expected chemical behavior.

In a key study, the reaction of 3,5-dichloro-1,2,4-thiadiazole with m-cyanophenylboronic acid under specific Suzuki-Miyaura conditions led to the formation of both mono- and di-substituted products. The reaction temperature was found to be a critical parameter in determining the product distribution. At room temperature, the reaction with 1.1 equivalents of the boronic acid selectively yielded the mono-substituted product, 3-chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole. youtube.comorganic-chemistry.org In contrast, conducting the reaction at the reflux temperature of toluene with 2.2 equivalents of the boronic acid resulted in the formation of the di-substituted product, 3,5-bis(3-cyanophenyl)-1,2,4-thiadiazole. youtube.comorganic-chemistry.org

Furthermore, sequential coupling reactions have been successfully employed to synthesize 3,5-diaryl-1,2,4-thiadiazoles with non-identical aryl groups. youtube.comorganic-chemistry.org For instance, the initial reaction of 3,5-dichloro-1,2,4-thiadiazole with one arylboronic acid at room temperature, followed by a second coupling with a different arylboronic acid at an elevated temperature, allows for the controlled synthesis of unsymmetrical products. youtube.comorganic-chemistry.org This methodology was utilized to prepare 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole in good yield. youtube.com

The following table summarizes the synthesis of a di-substituted 1,2,4-thiadiazole using a sequential Suzuki-Miyaura coupling approach with cyanophenylboronic acid isomers.

Table 1: Synthesis of 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | 3,5-dichloro-1,2,4-thiadiazole, p-cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, room temperature | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | - | organic-chemistry.org |

| 2 | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole, m-cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, reflux | 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole | 69% | youtube.com |

Optimization of Reaction Conditions

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the reaction parameters. Optimization of these conditions is crucial for achieving desired yields and minimizing side products.

Solvent Effects (e.g., Aqueous Systems, Ionic Liquids)

The choice of solvent plays a critical role in Suzuki-Miyaura coupling reactions. These reactions can be performed in a variety of solvent systems, including biphasic mixtures of an organic solvent and water, or in anhydrous organic solvents. nih.gov Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The use of aqueous systems is often advantageous due to the solubility of the base and the boronic acid, which can facilitate the transmetalation step. nih.gov The presence of water can also influence catalyst activity and stability. bldpharm.com

In the context of synthesizing substituted 1,2,4-thiadiazoles, a mixture of toluene, water, and methanol (B129727) has been effectively used. youtube.comorganic-chemistry.org More environmentally friendly "green" solvents are also being explored. For instance, propylene (B89431) carbonate (PC) has been demonstrated as a viable solvent for Suzuki-Miyaura reactions, offering advantages in terms of sustainability. researchgate.net Similarly, nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in green solvents like 2-Me-THF and t-amyl alcohol. mdpi.com The impact of the solvent can be significant, and traces of impurities in the solvent can even poison the catalyst, highlighting the importance of solvent quality. heia-fr.ch

Table 2: General Solvent Effects in Suzuki-Miyaura Coupling

| Solvent System | General Observations | Reference |

| Toluene/H₂O/MeOH | Effective for synthesis of substituted 1,2,4-thiadiazoles. | youtube.comorganic-chemistry.org |

| Dioxane/Water | Commonly used for coupling of heteroaryl systems. | researchgate.net |

| Propylene Carbonate (PC) | A greener alternative to traditional organic solvents. | researchgate.net |

| 2-Me-THF, t-amyl alcohol | Effective green solvents for nickel-catalyzed couplings. | mdpi.com |

| Anhydrous Solvents | Can be used, particularly with specific bases like potassium trimethylsilanolate (TMSOK). | nih.gov |

Influence of Base and Temperature

The base and reaction temperature are pivotal in controlling the outcome of Suzuki-Miyaura reactions. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). mdpi.comorganic-chemistry.orgjyu.fi The strength and nature of the base can significantly affect the reaction rate and yield. researchgate.netsigmaaldrich.com

Temperature influences reaction kinetics, with higher temperatures generally leading to faster reactions. researchgate.netacs.org However, temperature can also affect selectivity. As seen in the synthesis of aryl-substituted 1,2,4-thiadiazoles, room temperature favors mono-substitution, while elevated temperatures (refluxing toluene) are required for di-substitution. youtube.comorganic-chemistry.org This temperature-dependent selectivity is a valuable tool for controlling the synthesis of asymmetrically substituted products. For some systems, reactions can be optimized to proceed efficiently at room temperature, which is often desirable to minimize side reactions and energy consumption. organic-chemistry.org

Table 3: Influence of Base and Temperature on Suzuki-Miyaura Coupling

| Parameter | Effect | Example | Reference |

| Base | Activates boronic acid for transmetalation. Choice of base (e.g., K₂CO₃, K₃PO₄) can impact yield. | K₂CO₃ used in 1,2,4-thiadiazole synthesis. | youtube.comorganic-chemistry.org |

| Temperature | Affects reaction rate and selectivity. | Room temperature for mono-substitution, reflux for di-substitution in 1,2,4-thiadiazole synthesis. | youtube.comorganic-chemistry.org |

| Increasing temperature can increase conversion for less reactive substrates like aryl chlorides. | For a deactivated aryl chloride, increasing temperature from 353 K to 383 K increased TON by over 50%. | researchgate.net |

Catalyst Loading and Recyclability

From an economic and environmental perspective, minimizing the amount of the expensive palladium catalyst is a key goal in process development. Research has focused on developing highly active catalyst systems that can operate at very low loadings, sometimes in the parts-per-million (ppm) range. researchgate.netmdpi.com The efficiency of the catalyst is often expressed as the turnover number (TON), which is the number of moles of product formed per mole of catalyst. High TONs indicate a more efficient catalyst. researchgate.net

Catalyst recyclability is another important aspect of green chemistry. organic-chemistry.org Heterogeneous catalysts, where the catalyst is supported on a solid material, can often be recovered by simple filtration and reused for multiple reaction cycles. acs.org Homogeneous catalysts can also be recycled using various techniques, such as immobilization on polymers or use in biphasic systems where the catalyst remains in one phase and the product in another. nih.gov The development of recyclable catalysts is crucial for making cross-coupling reactions more sustainable for industrial applications. organic-chemistry.org

Other Transition-Metal Catalyzed Cross-Coupling Reactions

Potential for Negishi Coupling (Zinc-mediated)

While the Suzuki-Miyaura reaction is widely used, other cross-coupling reactions offer alternative synthetic routes. The Negishi coupling, which utilizes organozinc reagents, is a powerful method for C-C bond formation. acs.org A key advantage of Negishi coupling is the tolerance of a wide range of functional groups due to the lower nucleophilicity of organozinc reagents compared to Grignard or organolithium reagents. youtube.com This can be particularly beneficial when working with substrates bearing sensitive functional groups like esters or nitriles. organic-chemistry.org

For a compound like this compound, a Negishi coupling strategy would involve the corresponding organozinc reagent. This could potentially be prepared from an appropriate aryl halide precursor. The Negishi reaction can be catalyzed by either palladium or nickel complexes and is effective for coupling with various aryl and heteroaryl halides. acs.org The reaction conditions are generally mild, and recent advancements have even demonstrated successful Negishi couplings in aqueous environments. The potential to use organozinc reagents derived from 3-chloro-2-cyanobenzene derivatives opens up alternative avenues for synthesizing complex molecules that might be challenging to access via Suzuki coupling.

Considerations for Stille Coupling (Tin-mediated)

The Stille cross-coupling reaction is a powerful method in organic synthesis for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, most commonly an organohalide or pseudohalide (such as a triflate). nih.govwikipedia.org

A critical consideration is that This compound is not a standard substrate for the Stille reaction. Boronic acids are the characteristic organometallic partners for the Suzuki-Miyaura cross-coupling reaction. youtube.comorganic-chemistry.org The fundamental mechanisms of the Stille and Suzuki couplings differ, particularly in the transmetalation step, where the organic group is transferred to the palladium catalyst from either a tin or a boron atom, respectively. uwindsor.ca

For this compound to participate in a tin-mediated Stille-type coupling, significant chemical modifications would need to be considered. A direct coupling of the boronic acid under Stille conditions is not mechanistically favored. The following points outline the necessary considerations and theoretical pathways.

Substrate Modification:

The primary consideration for involving this compound in a tin-mediated coupling is its conversion into a suitable Stille partner. There are two main theoretical approaches:

Conversion to an Organohalide: The boronic acid functional group could be replaced with a more reactive halide (e.g., iodide or bromide) through ipso-substitution reactions. This newly formed organohalide could then serve as the electrophilic partner in a standard Stille coupling with a suitable organostannane.

Conversion to an Organostannane (Boron-Tin Exchange): A boron-tin exchange reaction could potentially convert the boronic acid into the corresponding organostannane. This would involve reacting this compound with a tin-containing reagent to replace the B(OH)₂ group with a trialkyltin group (e.g., -SnBu₃). The resulting 3-chloro-2-cyanophenyltrialkylstannane could then act as the nucleophilic partner in a Stille coupling with an organohalide. While such exchanges are known in organometallic chemistry, specific conditions would need to be developed for this particular substrate.

Alternative Role as an Electrophile:

An alternative consideration is to utilize the existing chloro-substituent on the aromatic ring of this compound as the electrophilic site for a Stille coupling. In this scenario, the molecule would react with an organostannane. However, this approach presents its own challenges:

Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides or iodides in Stille couplings and often require specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov

Fate of the Boronic Acid Group: The boronic acid moiety would be present during the reaction. Its compatibility with the Stille reaction conditions would need to be carefully evaluated. It might remain as a spectator group, or it could potentially interfere with the catalytic cycle, for instance, by competing in transmetalation or leading to side reactions. Protecting the boronic acid group, for example as a boronate ester, might be a necessary consideration to prevent unwanted reactivity. google.com

Due to the non-standard nature of this reaction, no specific experimental data or research findings for the direct Stille coupling of this compound are available. Consequently, a data table of reaction conditions and yields cannot be provided. The considerations discussed are based on the established principles of Stille and Suzuki cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Discovery

3-Chloro-2-cyanophenylboronic Acid as a Building Block for Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. bldpharm.com Its utility is rooted in its ability to participate in robust and high-yielding chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are common motifs in many approved drugs.

The compound is part of a broader class of organoboron reagents recognized for their versatility in creating molecules for various therapeutic areas. bldpharm.coma2bchem.com For instance, related cyanophenylboronic acids are key intermediates in the synthesis of drugs like Perampanel, an antagonist of the AMPA receptor used for treating epilepsy and Parkinson's disease. google.com Similarly, other substituted chloro-cyanophenylboronic acids are employed as intermediates in the synthesis of fused imidazole (B134444) derivatives that act as TTK kinase inhibitors and pyrimidothiophenes that function as HSP90 inhibitors, both of which are targets in cancer therapy. lookchem.com The presence of the chloro and cyano groups on the phenyl ring of this compound allows chemists to fine-tune the properties of the final molecule, making it a valuable component in the synthetic toolbox for developing new pharmaceutical agents. a2bchem.com

Table 1: Profile of this compound as a Pharmaceutical Intermediate

| Property | Description |

| Compound Name | (3-Chloro-2-cyanophenyl)boronic acid |

| CAS Number | 1217500-67-8 |

| Classification | Organic Building Block, Pharmaceutical Intermediate bldpharm.com |

| Key Reactions | Suzuki-Miyaura cross-coupling, Transition metal-catalyzed reactions a2bchem.com |

| Structural Features | Boronic acid group, Chloro substituent, Cyano substituent |

| Applications | Synthesis of biaryls, heteroaromatics, and other complex organic molecules for drug discovery a2bchem.com |

Scaffold-Based Drug Design and Scaffold Hopping

Scaffold-based design is a powerful strategy in medicinal chemistry that involves using a core molecular structure (a scaffold) as a template for generating libraries of related compounds. This compound is an ideal reagent for this approach, allowing for the systematic modification of scaffolds to optimize drug-like properties.

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets, making them highly valuable in drug discovery. The integration of the 3-chloro-2-cyanophenyl moiety into these scaffolds via Suzuki coupling can produce novel compounds with desired biological activities.

One example of a privileged scaffold is the 1,9-diazaspiro[5.5]undecane core, which is found in compounds developed as antagonists for neuropeptide Y (NPY) and melanin-concentrating hormone (MCH) receptors, targets for obesity treatment. nih.gov Synthetic strategies have utilized reagents like 3-cyanophenylboronic acid to build biaryl compounds that are then elaborated into these complex spirocyclic systems. nih.gov By extension, this compound can be used to introduce a substituted aryl group, thereby exploring new chemical space around this privileged core. Other privileged structures, such as tetrahydro-β-carbolines and tetrahydroquinolines, are also amenable to modification using boronic acids to create diverse compound libraries. scholaris.ca

The introduction of the 3-chloro-2-cyanophenyl group can significantly modulate the pharmacological properties of a lead compound. The chlorine atom, being an electron-withdrawing and lipophilic group, can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also form specific halogen bonds with protein targets, potentially increasing binding affinity and selectivity.

Table 2: Strategies in Scaffold-Based Design

| Design Strategy | Role of this compound | Example Scaffold/Target |

| Scaffold Hopping | Provides a bioisosteric replacement for other phenyl or heterocyclic groups to create novel core structures. | Pyridazinone as a replacement for a pyrimidine (B1678525) scaffold in FABP4 inhibitors. mdpi.comuel.ac.uk |

| Scaffold Decoration | Used in Suzuki coupling to add the 3-chloro-2-cyanophenyl group to a pre-existing scaffold. | 1,9-Diazaspiro[5.5]undecane for MCH-R1 antagonists. nih.gov |

| Property Modulation | The chloro and cyano groups modify lipophilicity, electronics, and potential for hydrogen/halogen bonding. | Isoquinoline scaffold for CHK1 inhibitors. nih.gov |

Synthesis of Biologically Active Molecules

The direct application of this compound is evident in the synthesis of molecules targeting specific biological pathways involved in metabolic and neurological disorders.

The melanin-concentrating hormone receptor 1 (MCH R1) is a significant target for the development of anti-obesity drugs. researchgate.net Many MCH R1 antagonists are based on biaryl structures, which are efficiently synthesized using Suzuki coupling reactions. Research has shown that 3-cyanophenylboronic acid is a key intermediate used to prepare piperidine-based MCH R1 antagonists. sigmaaldrich.comsigmaaldrich.com

In a typical synthetic route, a key triflate or halide intermediate is coupled with a suitable boronic acid to generate a library of analogs for structure-activity relationship (SAR) studies. researchgate.net The use of this compound in place of simpler boronic acids allows for the introduction of additional functional groups that can probe the binding pocket of the MCH R1 receptor more effectively, potentially leading to compounds with enhanced potency and better pharmacokinetic properties.

Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system and are implicated in various neurological functions and diseases, including epilepsy and neuropathic pain. nih.gov Developing selective ligands for these receptors is a key goal in neuroscience research.

Studies have demonstrated that 3-cyanophenylboronic acid serves as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which act as ligands for kainate receptors. sigmaaldrich.com These synthetic analogs are crucial tools for studying the physiological and pathological roles of these receptors. By employing this compound, medicinal chemists can create novel analogs with altered steric and electronic properties. This structural diversification is essential for developing ligands with higher affinity and selectivity for specific kainate receptor subtypes (e.g., GluK1-5), which is a critical step toward designing new therapeutics for neurological disorders. nih.govnih.gov

Elusive Role of this compound in Enzyme Inhibition

The broader class of substituted cyanophenylboronic acids has shown utility in the synthesis of various enzyme inhibitors. For instance, the closely related compound, 4-chloro-3-cyanophenylboronic acid, has been noted for its application in the preparation of kinase inhibitors. chemshuttle.com This suggests that the structural motifs of a chloro and a cyano group on a phenylboronic acid scaffold are of interest to medicinal chemists for their potential to interact with enzyme active sites through hydrogen bonding and hydrophobic interactions. chemshuttle.com

The boronic acid functional group is a key feature, enabling versatile carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This allows for the introduction of diverse molecular fragments, which is a crucial strategy in the optimization of lead compounds during drug discovery. chemshuttle.com

However, the specific substitution pattern of This compound may present unique synthetic challenges or result in electronic and steric properties that have not been favorably explored for the development of TAK1 or VCP inhibitors to date. The lack of published research could imply that efforts to utilize this particular building block for these specific targets have not been successful, or that such research is proprietary and not in the public domain.

Further investigation into the synthesis and biological evaluation of a wider range of substituted cyanophenylboronic acids may yet reveal a role for compounds like This compound in the development of novel enzyme inhibitors. Without direct evidence from research studies, its specific contributions to the development of TAK1 and VCP inhibitors cannot be detailed.

Theoretical and Computational Studies

Conformational Analysis of Phenylboronic Acid Derivatives

The orientation of the boronic acid group relative to the phenyl ring and the internal rotation of the hydroxyl groups give rise to various conformers of phenylboronic acid derivatives. Understanding the stability and energy barriers between these conformers is fundamental to predicting their behavior.

Potential Energy Surface (PES) Calculations

Theoretical calculations, particularly Potential Energy Surface (PES) scans, are powerful tools for exploring the conformational space of molecules. For substituted phenylboronic acids like 3-cyanophenylboronic acid (3-CyBA), PES scans are typically performed by systematically varying the dihedral angles associated with the hydroxyl groups of the boronic acid moiety. longdom.orgresearchgate.net Specifically, the dihedral angles C1-B-O1-H and C1-B-O2-H are rotated, and the energy at each orientation is calculated. longdom.orgresearchgate.net This allows for the mapping of the potential energy landscape, revealing the low-energy (stable) and high-energy (unstable) conformations. longdom.orgresearchgate.net

The PES scan for 3-CyBA, conducted using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, shows distinct energy minima and maxima as the hydroxyl groups rotate. longdom.orgresearchgate.net The resulting three-dimensional surface and two-dimensional contour plot provide a visual representation of the molecule's conformational flexibility and the energy barriers between different conformers. longdom.orglongdom.org

Identification of Stable Conformers (e.g., anti-syn, syn-anti)

From the PES calculations, several stable conformers of 3-CyBA have been identified based on the relative orientation of the two hydroxyl groups. These are categorized as anti-syn, syn-anti, syn-syn, and anti-anti. longdom.orgresearchgate.net The anti and syn descriptors refer to the orientation of the O-H bond relative to the B-C bond.

For 3-CyBA, the anti-syn conformer was found to be the most stable. longdom.orgresearchgate.net The relative energies of the other conformers have been calculated at both the Hartree-Fock (HF) and DFT (B3LYP) levels with the 6-311++G(d,p) basis set. longdom.orgresearchgate.net These calculations indicate that the conformers with the hydroxyl hydrogens lying nearly in the O1-B-O2 plane are the most stable, while conformations where these hydrogens are out of the plane correspond to energy maxima. longdom.orgresearchgate.net

| Conformer | Relative Energy (kcal/mol) at HF/6-311++G(d,p) longdom.orgresearchgate.net | Relative Energy (kcal/mol) at DFT/B3LYP/6-311++G(d,p) longdom.orgresearchgate.net |

|---|---|---|

| anti-syn | 0.000 | 0.000 |

| syn-anti | 0.227 | 0.248 |

| syn-syn | 1.078 | 1.465 |

| anti-anti | 4.577 | 3.855 |

Electronic Structure Investigations

The electronic properties of substituted phenylboronic acids, such as their charge distribution and orbital energies, are key to understanding their reactivity as Lewis acids and their role in various chemical reactions.

Hartree-Fock (HF) and Density Functional Theory (DFT) Approaches

Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to investigate the electronic structure of molecules like 3-CyBA. longdom.orgresearchgate.net DFT, particularly with the B3LYP functional, is a widely used approach for these systems. longdom.orgresearchgate.net These quantum mechanical methods allow for the optimization of molecular geometries and the calculation of various electronic properties. longdom.orgresearchgate.net For 3-CyBA, full geometry optimization of the stable conformers has been performed using both HF and DFT with the 6-311++G(d,p) basis set. longdom.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. longdom.org

For the stable conformers of 3-CyBA, the HOMO and LUMO energies have been calculated. longdom.org The HOMO is primarily localized on the nitrile group and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO distribution varies more significantly between conformers. longdom.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. For the most stable conformers of 3-CyBA, the calculated energy gap is approximately 5.66 eV at the DFT/B3LYP/6-311++G(d,p) level of theory. longdom.org

| Conformer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| anti-syn | -7.69 | -2.03 | 5.66 |

| syn-anti | -7.70 | -2.04 | 5.66 |

| syn-syn | -7.73 | -2.07 | 5.66 |

| anti-anti | -7.67 | -2.05 | 5.62 |

Spectroscopic Property Predictions (e.g., FT-IR, FT-Raman, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. For 3-CyBA, the vibrational frequencies (FT-IR and FT-Raman) and electronic absorption spectra (UV-Vis) have been calculated for the identified stable conformers. longdom.orgresearchgate.net

The calculated vibrational frequencies for the different conformers of 3-CyBA, obtained using both HF and DFT methods, are used to assign the observed bands in the experimental FT-IR and FT-Raman spectra. longdom.orgresearchgate.net Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational modes. longdom.orgresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict the UV-Vis absorption spectra, providing information on excitation energies, absorption wavelengths (λ), and oscillator strengths (f). longdom.orgresearchgate.net These calculations help in understanding the electronic transitions within the molecule.

Supramolecular Interactions and Co-crystal Formation

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, which are fundamental to the fields of crystal engineering and materials science. For 3-Chloro-2-cyanophenylboronic acid, the presence of three distinct functional groups—the boronic acid, the chloro group, and the cyano group—provides a rich landscape for a variety of supramolecular interactions that drive the formation of intricate crystalline structures and co-crystals.

The boronic acid moiety is a versatile functional group capable of acting as both a hydrogen bond donor, through its hydroxyl groups, and a hydrogen bond acceptor. This dual nature allows for the formation of robust and directional hydrogen bonds, which are often the primary determinants of the crystal packing. Furthermore, the aromatic ring introduces the possibility of π-π stacking interactions, while the electron-withdrawing nature of the chloro and cyano substituents can influence the electronic distribution of the phenyl ring, thereby modulating these stacking interactions.

The potential for co-crystal formation is significant. The hydrogen bonding capabilities of the boronic acid group can be exploited to form predictable supramolecular synthons with a variety of co-crystal formers, particularly those containing hydrogen bond acceptor sites such as pyridine (B92270) or amide functionalities. The cyano group can also participate in hydrogen bonding as an acceptor, further expanding the possibilities for designing multi-component crystalline materials with tailored properties.

Hydrogen Bonding Characteristics

The hydrogen bonding characteristics of this compound are expected to be dominated by the boronic acid group. Phenylboronic acids typically form dimeric structures in the solid state through strong O-H···O hydrogen bonds between the boronic acid moieties of two molecules. These dimers can then be further organized into more complex networks through weaker interactions.

In the case of the closely related 3-cyanophenylboronic acid, crystal structure analysis has revealed the presence of both O-H···O and O-H···N hydrogen bonds. researchgate.net This indicates that the cyano group actively participates in the hydrogen-bonding network, acting as an acceptor for one of the hydroxyl groups of the boronic acid. This interaction leads to the formation of chains of molecules in the crystal lattice. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the potential for the chloro substituent to influence the geometry and strength of these bonds through electronic effects.

Table 1: Predicted Hydrogen Bonding Parameters for this compound based on data for 3-cyanophenylboronic acid

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O-H···O | ~0.82 | ~1.85 | ~2.67 | ~170 |

| O-H···N | ~0.82 | ~2.00 | ~2.82 | ~165 |

Note: The data in this table is hypothetical and based on typical bond lengths and angles observed for similar compounds. Actual values for this compound would require experimental determination.

Lattice Energy Computations

Lattice energy is a critical parameter for understanding the stability of a crystal structure and for predicting polymorphism, the ability of a compound to exist in multiple crystalline forms. The calculation of lattice energies for molecular crystals is a complex task that can be approached using computational methods such as Density Functional Theory (DFT) with dispersion corrections. researchgate.netdiva-portal.org These methods allow for the optimization of crystal structures and the calculation of the energy of the crystalline lattice.

Generation of a trial crystal structure: This could be based on the known structure of a similar molecule, such as 3-cyanophenylboronic acid, or generated through crystal structure prediction algorithms.

Geometry optimization: The unit cell parameters and atomic positions of the trial structure are optimized to find the minimum energy configuration.

Calculation of the lattice energy: The lattice energy is then calculated as the difference in energy between the optimized crystal and the isolated molecules in the gas phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.